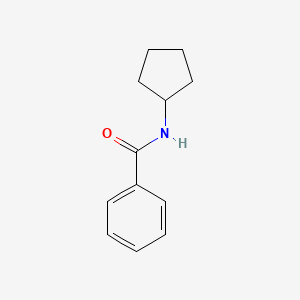

N-cyclopentylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12(10-6-2-1-3-7-10)13-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDFSUZIEYDGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Cyclopentylbenzamide: Technical Profile & Synthetic Guide

This in-depth technical guide focuses on N-cyclopentylbenzamide , a structural motif increasingly utilized in medicinal chemistry as a lipophilic scaffold for optimizing drug-receptor interactions.

Executive Summary

N-cyclopentylbenzamide (CAS: 53226-42-9 ) is a secondary amide featuring a benzoyl group coupled to a cyclopentyl amine. While chemically simple, this structure serves as a critical "privileged scaffold" in drug discovery. It is frequently employed to modulate lipophilicity (LogP) and metabolic stability, acting as a bioisostere for N-isopropyl or N-phenyl groups.

Its structural core appears in bioactive agents targeting VEGFR-2 (angiogenesis), Sigma-1 receptors (neuroprotection), and BAD-Ser99 phosphorylation (apoptosis regulation). This guide provides the definitive identity, validated synthesis protocols, and medicinal chemistry applications for researchers utilizing this moiety.

Chemical Identity & Physicochemical Profiling[1][2]

The following data characterizes the parent unsubstituted compound.

| Parameter | Technical Specification |

| IUPAC Name | N-cyclopentylbenzamide |

| CAS Registry Number | 53226-42-9 |

| Common Synonyms | Benzoic acid cyclopentylamide; N-Cyclopentyl-benzamide |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.26 g/mol |

| SMILES | O=C(NC1CCCC1)C1=CC=CC=C1 |

| InChI Key | ZLDFSUZIEYDGHD-UHFFFAOYSA-N |

| Physical State | Solid (White to Off-white crystalline powder) |

| LogP (Predicted) | ~2.5 - 2.7 (Lipophilic) |

| H-Bond Donors / Acceptors | 1 / 1 |

| Rotatable Bonds | 2 (Amide bond and N-Cyclopentyl bond) |

Validated Synthesis Protocols

Method A: The "Classical" Acyl Chloride Route (High Throughput)

Best for: Large-scale synthesis of simple derivatives where acid sensitivity is not a concern. Mechanism: Nucleophilic acyl substitution via Schotten-Baumann conditions.

Reagents:

-

Benzoyl Chloride (1.0 eq)

-

Cyclopentylamine (1.1 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

-

Setup: Purge a round-bottom flask with N₂. Add Cyclopentylamine and Et₃N to anhydrous DCM (0.2 M concentration).

-

Addition: Cool the solution to 0°C. Add Benzoyl Chloride dropwise over 15 minutes to control the exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Workup (Self-Validating Step):

-

Wash organic layer with 1M HCl (removes unreacted amine).

-

Wash with Saturated NaHCO₃ (removes unreacted acid/HCl).

-

Wash with Brine , dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.

Method B: The "Modern" Coupling Route (Late-Stage Functionalization)

Best for: Complex molecules containing sensitive functional groups (e.g., Boc-amines, esters).

Reagents:

-

Benzoic Acid derivative (1.0 eq)

-

Cyclopentylamine (1.1 eq)

-

Coupling Agent: HATU (1.1 eq) or EDC/HOBt

-

Base: DIPEA (2.0 eq)

-

Solvent: DMF or DMF/DCM mix

Protocol:

-

Dissolve the Benzoic Acid derivative in DMF.

-

Add DIPEA and HATU. Stir for 5 minutes to activate the acid (formation of the OAt ester).

-

Add Cyclopentylamine.

-

Stir at RT for 12 hours.

-

Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by standard acid/base workup.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for Method A, including critical decision nodes for purification.

Caption: Figure 1. Standardized synthesis workflow for N-cyclopentylbenzamide using the acyl chloride method, highlighting critical purification checkpoints.

Applications in Drug Discovery & Medicinal Chemistry[7][8][9]

The N-cyclopentylbenzamide motif is rarely a drug in isolation but acts as a high-value pharmacophore . Its lipophilicity allows it to penetrate the Blood-Brain Barrier (BBB) and hydrophobic pockets of enzymes.

Structural Activity Relationships (SAR)[10]

-

Lipophilic Cap: The cyclopentyl ring acts as a "lipophilic cap," filling hydrophobic sub-pockets (e.g., in GPCRs) more effectively than planar phenyl rings or smaller methyl groups.

-

Metabolic Stability: Unlike N-ethyl or N-butyl chains, the cyclopentyl ring lacks terminal methyl groups, reducing susceptibility to rapid omega-oxidation by CYP450 enzymes.

-

Conformational Restriction: The ring limits the conformational freedom of the N-substituent compared to a pentyl chain, reducing the entropic penalty upon binding.

Case Studies in Bioactivity[5][6]

A. VEGFR-2 Inhibitors (Oncology)

Researchers have synthesized Thiazolidine-2,4-dione derivatives linked to an N-cyclopentylbenzamide core.[2]

-

Mechanism: The benzamide core positions the thiazolidine ring to interact with the ATP-binding site of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

-

Impact: Derivatives such as Compound 12 (referenced in literature) show IC50 values in the micromolar range against cancer cell lines (HT-29, MCF-7), inhibiting angiogenesis.

B. BAD-Ser99 Phosphorylation Inhibitors (Apoptosis)

The compound NPB (N-cyclopentylbenzamide derivative) is a specific inhibitor of BAD phosphorylation at Serine 99.

-

Significance: By inhibiting this phosphorylation, NPB promotes the pro-apoptotic activity of the BAD protein, sensitizing cancer cells to apoptosis.

-

Structure: The N-cyclopentylbenzamide acts as the scaffold holding a piperazine linker and a dichlorophenyl tail.

C. Sigma-1 Receptor Ligands (Neurology)

In screens for Vanishing White Matter (VWM) leukodystrophy therapies, N-cyclopentylbenzamide derivatives have been identified as hits that modulate the Sigma-1 receptor (S1R). The scaffold aids in crossing the BBB and binding to the chaperone protein S1R, which regulates mitochondrial health.

Pharmacophore Visualization

Caption: Figure 2. Pharmacophore decomposition of the N-cyclopentylbenzamide scaffold showing its dual role in hydrophobic binding and linker stability.

Analytical Characterization (Expectations)

When characterizing the synthesized compound, the following spectral features confirm identity:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.7–7.4 ppm: Multiplet (5H, Aromatic protons).

-

δ 6.0–6.5 ppm: Broad singlet (1H, NH amide).

-

δ 4.3–4.5 ppm: Sextet/Multiplet (1H, CH of cyclopentyl ring attached to N).

-

δ 2.1–1.5 ppm: Multiplets (8H, CH₂ of cyclopentyl ring).

-

-

¹³C NMR:

-

~167 ppm: Carbonyl (C=O).

-

~135 ppm: Ipso-carbon of phenyl ring.

-

~51 ppm: CH-N of cyclopentyl.

-

~33 ppm & ~24 ppm: CH₂ of cyclopentyl.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 190.12 m/z.

-

[M+Na]⁺: 212.10 m/z.

-

References

-

PubChem. N-cyclopentylbenzamide (Compound CID 732343). National Library of Medicine. Available at: [Link]

-

El-Sayed, M. A., et al. (2023). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Advances. Available at: [Link]

-

Atkin, T. A., et al. (2018). Drug Screening Identifies Sigma-1-Receptor as a Target for the Therapy of VWM Leukodystrophy. Frontiers in Molecular Neuroscience. Available at: [Link]

-

Reddy, T. S., et al. (2021). Investigation of NPB Analogs That Target Phosphorylation of BAD-Ser99 in Human Mammary Carcinoma Cells. Molecules (MDPI). Available at: [Link]

-

NIST Chemistry WebBook. N-cyclopentyl-N-methyl-benzamide (Analog Data). National Institute of Standards and Technology.[3] Available at: [Link]

Sources

N-cyclopentylbenzamide molecular structure and formula

An In-Depth Technical Guide to N-Cyclopentylbenzamide: Synthesis, Structure, and Characterization

This guide provides a comprehensive technical overview of N-cyclopentylbenzamide, a molecule of interest within the broader class of benzamide derivatives known for their significant roles in medicinal chemistry and materials science. As a Senior Application Scientist, the following narrative is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and self-validating understanding for researchers, scientists, and professionals in drug development.

Introduction and Scientific Context

Benzamides are a cornerstone structural motif in pharmacology, present in a wide array of approved drugs due to their metabolic stability and ability to form key hydrogen bonding interactions with biological targets.[1][2] The N-substituent plays a critical role in defining a molecule's physicochemical properties, such as lipophilicity and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. The cyclopentyl moiety in N-cyclopentylbenzamide offers a unique combination of moderate lipophilicity and conformational rigidity compared to linear alkyl chains, making it an intriguing substituent for molecular design. This guide will detail the synthesis, structural properties, and analytical characterization of this compound.

Molecular Structure and Physicochemical Properties

N-cyclopentylbenzamide is a secondary amide consisting of a benzoyl group attached to the nitrogen atom of a cyclopentylamine ring.

The core structural components are the planar phenyl ring and the non-planar, puckered cyclopentyl ring, connected by a rigid amide bond.

Table 1: Physicochemical Properties of N-cyclopentylbenzamide

| Property | Value | Source |

| Molecular Weight | 189.25 g/mol | PubChem[3] |

| Monoisotopic Mass | 189.115364 g/mol | PubChem[3] |

| XLogP3 (Lipophilicity) | 2.5 | PubChem (Computed)[3] |

| Polar Surface Area | 29.1 Ų | PubChem (Computed)[3] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[3] |

| Hydrogen Bond Acceptors | 1 | PubChem (Computed)[3] |

| Rotatable Bond Count | 2 | PubChem (Computed)[3] |

Synthesis of N-Cyclopentylbenzamide

The most direct and reliable method for synthesizing N-cyclopentylbenzamide is the Schotten-Baumann reaction, which involves the acylation of a primary amine with an acyl chloride under basic conditions. This method is widely used due to its high efficiency and operational simplicity.

Causality Behind Experimental Choices

-

Reactants : Benzoyl chloride is used as the acylating agent because the chloride is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. Cyclopentylamine serves as the nucleophile.

-

Solvent : A biphasic system (e.g., dichloromethane and water) or a solvent like tetrahydrofuran (THF) is often employed. Dichloromethane is effective at dissolving the benzoyl chloride, while an aqueous base neutralizes the HCl byproduct.

-

Base : An aqueous base, typically sodium hydroxide or a tertiary amine like triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the cyclopentylamine starting material, which would render it non-nucleophilic and halt the reaction.

-

Temperature : The reaction is highly exothermic. Performing the addition of benzoyl chloride at a low temperature (0-5 °C) is critical to control the reaction rate, prevent side reactions, and ensure safety.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of N-cyclopentylbenzamide.

Step-by-Step Synthesis Protocol

Materials:

-

Cyclopentylamine (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Triethylamine (1.2 eq) or 2M Sodium Hydroxide

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Magnetic stirrer, round-bottom flask, addition funnel, ice bath

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Reaction: Add benzoyl chloride (1.05 eq) dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyclopentylamine starting material is consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction & Washing: Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. This removes excess triethylamine, unreacted benzoyl chloride (as benzoic acid), and residual salts.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure N-cyclopentylbenzamide as a white crystalline solid.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

¹H NMR Spectroscopy (Predicted):

-

Amide Proton (N-H): A broad singlet is expected around δ 6.0-7.0 ppm. The chemical shift can be variable and depends on solvent and concentration.[4]

-

Aromatic Protons (Benzoyl): Protons ortho to the carbonyl (2H) are expected around δ 7.7-7.8 ppm (as a doublet or multiplet). Protons meta (2H) and para (1H) are expected in the range of δ 7.4-7.5 ppm (as multiplets).

-

Cyclopentyl α-Proton (CH-N): The single proton on the carbon attached to the nitrogen will be deshielded and is expected as a multiplet (a sextet or similar) around δ 4.2-4.4 ppm.

-

Cyclopentyl β,γ-Protons (CH₂): The remaining 8 protons on the cyclopentyl ring will appear as overlapping multiplets in the upfield region, typically between δ 1.4-2.1 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to have a characteristic chemical shift in the range of δ 167-168 ppm.[4]

-

Aromatic Carbons: The quaternary carbon attached to the carbonyl will appear around δ 134-135 ppm. The other aromatic carbons will appear in the typical δ 127-132 ppm range.

-

Cyclopentyl α-Carbon (CH-N): The carbon directly attached to the nitrogen is expected around δ 51-53 ppm.

-

Cyclopentyl β-Carbons: The two carbons beta to the nitrogen are expected around δ 33-34 ppm.

-

Cyclopentyl γ-Carbons: The two carbons gamma to the nitrogen are expected around δ 23-24 ppm.

Table 2: Predicted NMR Data for N-cyclopentylbenzamide (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C=O | - | ~167.5 |

| N-H | ~6.5 (br s, 1H) | - |

| Ar-C (Quaternary) | - | ~134.7 |

| Ar-C (para) | ~7.45 (m, 1H) | ~131.3 |

| Ar-C (ortho) | ~7.75 (m, 2H) | ~128.6 |

| Ar-C (meta) | ~7.50 (m, 2H) | ~126.9 |

| Cyclopentyl-C1 (α) | ~4.3 (m, 1H) | ~51.8 |

| Cyclopentyl-C2,C5 (β) | ~2.0 (m, 2H), ~1.7 (m, 2H) | ~33.2 |

| Cyclopentyl-C3,C4 (γ) | ~1.5 (m, 4H) | ~23.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A sharp, moderate absorption is expected in the region of 3300-3350 cm⁻¹ , characteristic of a secondary amide N-H bond.[5][6]

-

C-H Stretch (Aromatic): Weak to medium absorptions are expected just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹ ).

-

C-H Stretch (Aliphatic): Medium to strong absorptions are expected just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹ ) from the cyclopentyl group.

-

C=O Stretch (Amide I Band): A very strong and sharp absorption is expected around 1635-1650 cm⁻¹ . This is one of the most characteristic peaks in the spectrum.[6][7]

-

N-H Bend (Amide II Band): A strong absorption is expected around 1530-1550 cm⁻¹ .

-

C=C Stretch (Aromatic): Medium intensity peaks will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 189 , corresponding to the molecular weight of the compound.

-

Major Fragments: The most common fragmentation pathway for amides is alpha-cleavage.

-

Benzoyl Cation (m/z = 105): Cleavage of the C-N bond is expected to be a major pathway, resulting in a very stable and abundant benzoyl cation at m/z = 105. This is often the base peak.

-

Loss of Cyclopentyl (m/z = 120): Fragmentation can occur with cleavage of the bond between the cyclopentyl ring and the nitrogen, leading to a fragment at m/z = 120.

-

Phenyl Cation (m/z = 77): Loss of carbon monoxide (CO) from the benzoyl cation (m/z = 105) will produce the phenyl cation at m/z = 77.

-

Caption: Expected fragmentation pathway for N-cyclopentylbenzamide.

Hazard Analysis and Safety Precautions

A thorough risk assessment must be conducted before synthesis.

-

Benzoyl Chloride: Is corrosive, a lachrymator, and reacts violently with water. It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Cyclopentylamine: Is flammable, corrosive, and toxic if swallowed.[8] It can cause severe skin burns and eye damage. Handle in a fume hood away from ignition sources.

-

Triethylamine/Sodium Hydroxide: Are corrosive and should be handled with care.

-

Overall Process: The reaction is exothermic and generates HCl gas (if no base is used initially). Proper temperature control and ventilation are crucial.

Conclusion

N-cyclopentylbenzamide is a structurally well-defined molecule that can be synthesized reliably via standard amidation protocols. Its characterization relies on a combination of NMR, IR, and mass spectrometry, which together provide an unambiguous confirmation of its structure. The predictive data and established protocols outlined in this guide offer a solid foundation for the synthesis and validation of this compound, enabling its further exploration by researchers in medicinal chemistry and related scientific fields.

References

-

PubChem. N-cyclopentylbenzamide. National Center for Biotechnology Information. [Link]

- Shinde, M. V., Ople, R. S., Sangtani, E., Gonnade, R., & Reddy, D. S. (2015). Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction. Beilstein Journal of Organic Chemistry, 11, 1060–1067.

- Thermo Fisher Scientific. (2025).

- MilliporeSigma. (2024).

- Fisher Scientific. (2025).

- Echemi. (n.d.). Benzamide,N-(cyclopropylcarbonyl)

- Cayman Chemical. (2025). Safety Data Sheet: N-benzyl para-fluoro Cyclopropyl norfentanyl (hydrochloride).

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Yuan, C., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules, 28(3), 1345.

- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.

- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). (2024).

- Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2025).

- Shinde, M. V., et al. (2015). Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction. Beilstein Journal of Organic Chemistry, 11, 1060-1067.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.

- U.S.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sci.Int.(Lahore), 36(5), 413-420.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N

- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

- AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE

- Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2025).

- WebSpectra. (n.d.). IR Absorption Table. UCLA Department of Chemistry and Biochemistry.

- Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325.

- Briti Scientific. (n.d.). Certificate of Analysis: N-benzyl-N-ethylnitrous amide, NBEA.

- Santa Cruz Biotechnology. (n.d.). N-cyclopentyl-N-ethylamine.

- PrepChem. (2019). Synthesis of N-cyclohexylbenzamide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nanobioletters.com [nanobioletters.com]

- 3. N-cyclopentylbenzamide | C12H15NO | CID 732343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence and Synthesis of N-Cyclopentylbenzamide: A Technical Guide

Abstract

N-cyclopentylbenzamide, a molecule featuring a robust benzamide core coupled with a cyclopentyl moiety, represents a foundational structure in medicinal chemistry. While the specific moment of its initial discovery is not prominently documented, its significance is evident through its recurring presence as a key structural motif in the development of various therapeutic agents. This technical guide provides a comprehensive overview of N-cyclopentylbenzamide, focusing on its synthesis, historical context, and pharmacological relevance. We will delve into established and modern synthetic protocols, explore its early applications, and discuss its role as a scaffold in contemporary drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the chemistry and utility of N-cyclopentylbenzamide.

Introduction: The Benzamide Scaffold and the Cyclopentyl Moiety

The benzamide functional group is a cornerstone in the design of bioactive molecules, prized for its metabolic stability and its ability to participate in hydrogen bonding interactions with biological targets.[1] The versatility of the benzamide scaffold has led to its incorporation into a wide array of drugs with diverse pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1]

The addition of a cyclopentyl group to the amide nitrogen introduces a lipophilic, non-polar, and conformationally constrained aliphatic ring. This can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as its ability to cross cell membranes, its binding affinity for specific receptors, and its metabolic profile. The combination of these two structural features in N-cyclopentylbenzamide creates a molecule of significant interest in the exploration of new chemical entities for therapeutic use.

Physicochemical Properties of N-Cyclopentylbenzamide

| Property | Value | Source |

| IUPAC Name | N-cyclopentylbenzamide | PubChem[2] |

| Molecular Formula | C12H15NO | PubChem[2] |

| Molecular Weight | 189.25 g/mol | PubChem[2] |

| CAS Number | 53226-42-9 | PubChem[2] |

| SMILES | C1CCC(C1)NC(=O)C2=CC=CC=C2 | PubChem[2] |

Historical Context and Early Applications

Pinpointing a singular "discovery" of a relatively simple and synthetically accessible molecule like N-cyclopentylbenzamide is challenging. Its existence was likely implied and achieved through routine synthetic chemistry long before its specific biological activities were explored. However, an early and notable mention of compositions containing N-cyclopentylbenzamide can be found in a 1974 patent.[3] This patent describes the use of N-cyclopentylbenzamide compositions for their central nervous system (CNS) depressant and blood pressure-lowering effects.[3] This early work highlighted the potential of this chemical scaffold in modulating physiological processes and set the stage for its further investigation in medicinal chemistry.

Synthesis of N-Cyclopentylbenzamide: From Classical to Modern Methods

The synthesis of N-cyclopentylbenzamide is primarily achieved through the formation of an amide bond between a benzoic acid derivative and cyclopentylamine. This can be accomplished through several well-established methods.

The Schotten-Baumann Reaction: A Classical and Robust Approach

The most common and direct method for synthesizing N-cyclopentylbenzamide is the acylation of cyclopentylamine with benzoyl chloride, a classic example of the Schotten-Baumann reaction. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Materials:

-

Cyclopentylamine

-

Benzoyl chloride

-

A suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)

-

An appropriate solvent (e.g., dichloromethane, diethyl ether, or a biphasic system with water)

-

-

Procedure:

-

Dissolve cyclopentylamine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen solvent and cool the mixture in an ice bath.

-

Slowly add benzoyl chloride (1.05 equivalents) to the stirred solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up:

-

If using an organic solvent, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Modern Amidation Methods

While the Schotten-Baumann reaction is highly effective, modern organic synthesis has produced a variety of other methods for amide bond formation that can be applied to the synthesis of N-cyclopentylbenzamide, often under milder conditions. These methods typically involve the use of coupling reagents to activate the carboxylic acid.

-

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate carboxylic acids for amidation.

-

Phosphonium and Uronium Salts: Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also effective.[4]

-

Triphenylphosphine-based reagents: A combination of triphenylphosphine (PPh3) and iodine (I2) can mediate the amidation of carboxylic acids.[5]

The general workflow for these methods involves the activation of benzoic acid with the coupling reagent, followed by the addition of cyclopentylamine.

Figure 1: General synthetic pathways to N-cyclopentylbenzamide.

Pharmacological Relevance and Contemporary Applications

While the early focus was on its CNS depressant activity, the N-cyclopentylbenzamide scaffold has more recently been utilized as a building block in the design of highly specific and potent drug candidates.

Glucagon Receptor Antagonists

A notable application of the N-cyclopentylbenzamide moiety is in the development of glucagon receptor (GCGR) antagonists.[6] For instance, complex molecules incorporating this structure have been investigated for their potential in treating type 2 diabetes by blocking the action of glucagon and thereby lowering blood glucose levels.[6]

Positive Allosteric Modulators of GLP-1R

The N-cyclopentylbenzamide core is also present in novel positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R).[7] These compounds enhance the effects of endogenous GLP-1, a key hormone in glucose homeostasis, and represent a promising therapeutic strategy for metabolic disorders.[7]

Broader Pharmacological Potential

The inherent drug-like properties of the benzamide scaffold suggest that N-cyclopentylbenzamide and its derivatives could be explored for a wider range of biological activities. The lipophilic cyclopentyl group can be advantageous for targeting receptors within the central nervous system or other lipid-rich environments. The general pharmacological potential of benzamide analogues is vast and continues to be an active area of research.[1][8]

Figure 2: Pharmacological relevance of the N-cyclopentylbenzamide scaffold.

Conclusion

N-cyclopentylbenzamide stands as a testament to the enduring utility of simple, well-defined chemical scaffolds in the advancement of medicinal chemistry. While its own "discovery" may be humble and intertwined with the routine progress of organic synthesis, its application has evolved significantly. From early investigations into its CNS effects to its current role as a critical component in the design of sophisticated receptor modulators, N-cyclopentylbenzamide continues to be a relevant and valuable tool for drug development professionals. A thorough understanding of its synthesis and pharmacological context is essential for researchers aiming to leverage this versatile scaffold in the creation of next-generation therapeutics.

References

-

DeMong, D., et al. (2014). The discovery of N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4, - PubMed. Journal of Medicinal Chemistry, 57(6), 2601-10. [Link]

-

Morris, L. C., et al. (2014). Discovery of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): a novel, CNS penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator (PAM) - PubMed. Journal of Medicinal Chemistry, 57(23), 10192-7. [Link]

-

PubChem. (n.d.). Compound 527043: N-cyclopentyl-N-methyl-benzamide. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). [Link]

-

PubChem. (n.d.). N-cyclopentylbenzamide. [Link]

- Google Patents. (1974). US3825595A - N-cyclopentyl-n-2-hydroxyalkyl-ring-substituted benzamides.

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris. [Link]

-

Wangngae, S., et al. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Rsc.org. [Link]

-

MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

Beilstein Journal of Organic Chemistry. (2015). Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction. [Link]

-

PubMed. (2015). Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction. [Link]

-

MDPI. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. [Link]

-

ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. N-cyclopentylbenzamide | C12H15NO | CID 732343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3825595A - N-cyclopentyl-n-2-hydroxyalkyl-ring-substituted benzamides - Google Patents [patents.google.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. rsc.org [rsc.org]

- 6. The discovery of N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822): a potent and selective glucagon receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): a novel, CNS penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Benzamide Scaffold: A Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzamide functional group, a seemingly simple amide linkage to a benzene ring, has proven to be a remarkably versatile and privileged scaffold in the landscape of medicinal chemistry. Its derivatives have given rise to a diverse array of therapeutic agents spanning multiple disease areas, from central nervous system disorders to oncology and infectious diseases.[1] This guide provides a comprehensive technical overview of benzamide derivatives, exploring their synthesis, structure-activity relationships, mechanisms of action, and pharmacokinetic profiles, with the aim of equipping researchers and drug development professionals with a deeper understanding of this important chemical class.

I. The Synthetic Versatility of Benzamides: Crafting Therapeutic Agents

The construction of the benzamide core is a fundamental undertaking in medicinal chemistry, with several robust and adaptable synthetic strategies available. The choice of method often depends on the desired substitution pattern, scale of synthesis, and the nature of the starting materials.

A. Classical Approaches: The Schotten-Baumann Reaction

A cornerstone of amide synthesis, the Schotten-Baumann reaction, remains a widely employed method for the preparation of N-substituted benzamides.[2][3][4] This reaction involves the acylation of a primary or secondary amine with a benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide. The biphasic reaction conditions, with the amine and benzoyl chloride in an organic solvent and the base in the aqueous phase, effectively trap the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of N-Benzyl-4-chlorobenzamide via Schotten-Baumann Reaction

Materials:

-

4-Chlorobenzoyl chloride

-

Benzylamine

-

Dichloromethane (DCM)

-

5% Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in dichloromethane. Add 5% aqueous NaOH solution (2.0 equivalents).

-

Addition of Acyl Chloride: While stirring vigorously, add 4-chlorobenzoyl chloride (1.1 equivalents) dropwise to the mixture at room temperature. The reaction is exothermic and may require cooling in an ice bath.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-benzyl-4-chlorobenzamide as a white solid.

B. Modern Coupling Techniques: Carbodiimide-Mediated Amidation

For more sensitive substrates or when starting from a carboxylic acid, modern coupling reagents provide a milder and often more efficient alternative to the Schotten-Baumann reaction.[2] Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. The addition of activating agents like 1-hydroxybenzotriazole (HOBt) can further enhance the reaction efficiency and suppress side reactions.

Caption: Mechanism of action of benzamide HDAC inhibitors.

B. Dopamine D2 Receptor Antagonism in Psychosis

Benzamide antipsychotics, like sulpiride and remoxipride, primarily exert their therapeutic effects by blocking dopamine D2 receptors in the mesolimbic pathway of the brain. [5]This antagonism modulates downstream signaling cascades, leading to a reduction in dopaminergic neurotransmission, which is thought to be hyperactive in psychosis. The key signaling events include:

-

Inhibition of adenylyl cyclase: D2 receptors are Gαi/o-coupled, and their antagonism leads to a disinhibition of adenylyl cyclase, resulting in altered levels of cyclic AMP (cAMP).

-

Modulation of protein kinase A (PKA) activity: Changes in cAMP levels subsequently affect the activity of PKA and its downstream targets.

-

Regulation of ion channel activity: D2 receptor signaling can also influence the activity of various ion channels, thereby affecting neuronal excitability.

dot

Caption: Dopamine D2 receptor antagonist signaling pathway.

IV. ADMET Properties: The Journey of a Benzamide Drug in the Body

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. Benzamide derivatives exhibit a wide range of pharmacokinetic properties, which can be tailored through chemical modification. In silico prediction tools are increasingly used to estimate the ADMET properties of novel benzamide derivatives early in the drug discovery process. [6][7]

| Drug | Oral Bioavailability (%) | Protein Binding (%) | Half-life (t₁/₂) (h) | Major Elimination Route | Key ADMET Characteristics |

|---|---|---|---|---|---|

| Entinostat | Variable | Moderate | ~100 [8] | Unclear [8] | Long half-life allows for intermittent dosing. [8][9] |

| Sulpiride | 25-35 | ~40 [10] | 8-9 [10] | Renal (unchanged) [10][7] | Poor oral bioavailability; primarily excreted unchanged. [10][7] |

| Remoxipride | >90 [11] | ~80 [11][5] | 4-7 [11][5] | Hepatic metabolism and renal excretion [11] | Good oral bioavailability; no first-pass metabolism. [11] |

| Procarbazine | - | - | - | - | Prodrug requiring metabolic activation. |

| Mosapride | - | - | - | - | Selective serotonin 5-HT4 receptor agonist. |

Table 3: Comparative ADMET Properties of Representative Benzamide Drugs.

V. Conclusion

The benzamide scaffold continues to be a rich source of innovation in medicinal chemistry. Its synthetic tractability, coupled with the profound impact of substitution on its pharmacological properties, provides a fertile ground for the design and development of novel therapeutic agents. A thorough understanding of the synthesis, SAR, mechanisms of action, and ADMET properties of benzamide derivatives is essential for medicinal chemists seeking to harness the full potential of this privileged structure in the ongoing quest for new and improved medicines. The continued exploration of the chemical space around the benzamide core, guided by modern drug design principles and a deep understanding of disease biology, promises to yield the next generation of benzamide-based drugs with enhanced efficacy and safety profiles.

VI. References

-

QSAR modeling on dopamine D2 receptor binding affinity of 6-methoxy benzamides. (2005). PubMed. [Link]

-

Aminobenzamide compounds for the treatment of neurodegenerative disorders. (1997). Google Patents.

-

3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. (2010). PubMed. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI. [Link]

-

Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2015). PMC. [Link]

-

What are HDAC inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. (2019). MDPI. [Link]

-

The new benzamide derivatives as potential dementia drugs - synthesis, biological activity and molecular docking study. (2023). Pharma Conferences. [Link]

-

Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade. (n.d.). ResearchGate. [Link]

-

Remoxipride. (n.d.). Grokipedia. [Link]

-

Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. (2025). MDPI. [Link]

-

A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. (1991). PubMed. [Link]

-

Sulpiride. (n.d.). Acute Porphyria Drugs. [Link]

-

Entinostat: a promising treatment option for patients with advanced breast cancer. (2016). PMC. [Link]

-

The Signaling Pathway of Dopamine D2 Receptor (D2R) Activation Using Normal Mode Analysis (NMA) and the Construction. (n.d.). MPG.PuRe. [Link]

-

In silico Analysis of Sulpiride, Synthesis, Characterization and In vitro Studies of its Nanoparticle for the Treatment of Schizophrenia. (2020). Bentham Science Publishers. [Link]

-

In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. (2023). MDPI. [Link]

-

Sulpiride: an antipsychotic with selective dopaminergic antagonist properties. (1992). PubMed. [Link]

-

Sulpiride. (n.d.). PubChem. [Link]

-

Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur. [Link]

-

What clinical trials have been conducted for Entinostat?. (2025). Patsnap Synapse. [Link]

-

Synthesis and analysis of amides. (n.d.). Chemistry Education. [Link]

-

Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. [Link]

-

Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). SciSpace. [Link]

-

Synthesis of N-chlorobenzamide. (n.d.). PrepChem.com. [Link]

-

Pharmacological Properties and Clinical Application Research Progress of Entinostat. (2026). Oreate AI Blog. [Link]

-

SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). Rsc.org. [Link]

-

Phase I Study and Pilot Efficacy Analysis of Entinostat, a Novel Histone Deacetylase Inhibitor, in Chinese Postmenopausal Women with Hormone Receptor-Positive Metastatic Breast Cancer. (2019). PMC. [Link]

-

Clinical pharmacokinetics of remoxipride. (1990). PubMed. [Link]

-

The pharmacokinetics of remoxipride and metabolites in patients with various degrees of renal function. (1993). PMC. [Link]

-

Remoxipride: pharmacokinetics and effect on plasma prolactin. (1990). PMC. [Link]

-

Pharmacokinetics of remoxipride controlled release and immediate release capsules in schizophrenic patients. (1990). PubMed. [Link]

-

Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells. (n.d.). liebertpub.com. [Link]

-

QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. (2022). MDPI. [Link]

-

Schematic representation of different types of dopamine D2 heteroreceptor complexes in subcortical limbic areas like the nucleus accumbens and their potential role as a drug target for schizophrenia treatment. (n.d.). ResearchGate. [Link]

-

Mechanisms of regulation of HDACs and signaling pathways associated with resistance to therapies in lung cancer. (n.d.). ResearchGate. [Link]

-

In silico Analysis of Sulpiride, Synthesis, Characterization and In vitro Studies of its Nanoparticle for the Treatment of Schizophrenia. (n.d.). ResearchGate. [Link]

-

Remoxipride, a New Potential Antipsychotic Compound With Selective Antidopaminergic Actions in the Rat Brain. (1988). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. grokipedia.com [grokipedia.com]

- 6. Sulpiride: an antipsychotic with selective dopaminergic antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulpiride | C15H23N3O4S | CID 5355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What clinical trials have been conducted for Entinostat? [synapse.patsnap.com]

- 9. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 10. N05AL01 - Sulpiride [drugsporphyria.net]

- 11. Clinical pharmacokinetics of remoxipride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of N-Cyclopentylbenzamide

Introduction

N-cyclopentylbenzamide is a chemical compound featuring a central benzamide core with a cyclopentyl group attached to the amide nitrogen. While specific biological data on N-cyclopentylbenzamide is not extensively documented in publicly available literature, its structural motifs—the benzamide scaffold and the N-alkyl substituent—are present in a wide array of biologically active molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of N-cyclopentylbenzamide by examining the established activities of structurally related compounds. We will delve into hypothesized activities, propose detailed experimental protocols for their validation, and discuss potential mechanisms of action, thereby offering a roadmap for future research into this intriguing molecule.

The benzamide scaffold is a privileged structure in medicinal chemistry, known to be a part of numerous therapeutic agents with a wide range of applications, including antiemetic, antipsychotic, and prokinetic drugs. The nature of the substituent on the amide nitrogen can significantly influence the compound's pharmacological profile. This guide will explore how the presence of the cyclopentyl group might modulate the biological effects of the benzamide core, leading to potential antifungal, anticancer, and enzyme inhibitory activities.

Hypothesized Biological Activities and Proposed Experimental Verification

Based on the known bioactivities of analogous N-substituted benzamides and compounds containing cyclopentyl moieties, we can hypothesize several potential areas of biological relevance for N-cyclopentylbenzamide. For each area, a detailed, step-by-step experimental protocol is provided to facilitate the investigation of these hypotheses.

Potential Antifungal Activity

Benzamide derivatives have demonstrated notable antifungal properties.[1][2][3] The mechanism of action for some antifungal benzimidazoles involves the disruption of microtubule polymerization by binding to fungal tubulin.[4] Another potential target identified for some benzamide and picolinamide antifungals is Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, where inhibition disrupts lipid homeostasis in the fungal cell.[5]

Structure-Activity Relationship (SAR) Insights

The lipophilicity and steric bulk of the N-alkyl group in benzamides can influence their antifungal potency. The cyclopentyl group, being a moderately sized and lipophilic cycloalkane, may confer an optimal balance of properties for interaction with fungal cellular targets.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for the initial screening of novel compounds against pathogenic fungi.[6][7]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of N-cyclopentylbenzamide against a panel of pathogenic fungal strains.

Materials:

-

N-cyclopentylbenzamide

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control antifungal (e.g., fluconazole, amphotericin B)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Compound Preparation: Prepare a stock solution of N-cyclopentylbenzamide in DMSO. Create a series of twofold dilutions in RPMI-1640 medium to achieve the desired final concentrations.

-

Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final inoculum concentration as per CLSI guidelines.

-

Plate Inoculation: Add the diluted fungal inoculum to each well of the 96-well plate containing the serially diluted N-cyclopentylbenzamide. Include wells for a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a vehicle control (fungal inoculum with the highest concentration of DMSO used).

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth in the vehicle control well.[8] This can be assessed visually or by measuring the optical density at a specific wavelength using a plate reader.

Caption: Hypothesized PARP inhibition by N-cyclopentylbenzamide.

Potential Enzyme Inhibitory Activity

The benzamide scaffold is present in inhibitors of various enzymes, including cholinesterases and glycogen phosphorylase. [9][10]The N-substituent can significantly impact the selectivity and potency of these inhibitors.

Structure-Activity Relationship (SAR) Insights

The cyclopentyl group may provide the necessary steric and hydrophobic interactions to fit into the active or allosteric site of specific enzymes, potentially leading to inhibitory activity.

This protocol provides a general framework for assessing the inhibitory activity of N-cyclopentylbenzamide against a purified enzyme. The specific substrate and detection method will vary depending on the target enzyme. [11][12][13] Objective: To determine the IC50 of N-cyclopentylbenzamide against a target enzyme.

Materials:

-

N-cyclopentylbenzamide

-

Purified target enzyme

-

Enzyme-specific substrate

-

Assay buffer

-

96-well microplate

-

Microplate reader (spectrophotometer, fluorometer, or luminometer)

-

Positive control inhibitor

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and N-cyclopentylbenzamide in the appropriate assay buffer. Create serial dilutions of the inhibitor.

-

Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to the wells of the microplate. Then, add the different concentrations of N-cyclopentylbenzamide. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time at the optimal temperature for the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.

-

Signal Detection: Measure the rate of the enzymatic reaction by monitoring the change in absorbance, fluorescence, or luminescence over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of N-cyclopentylbenzamide compared to the uninhibited control. Determine the IC50 value from a dose-response curve.

Caption: Workflow for in vitro enzyme inhibition assay.

Potential Neurological/CNS Activity

Substituted benzamides are a well-known class of dopamine receptor antagonists, with some exhibiting antipsychotic properties. [14][15][16]The interaction with dopamine receptors is highly dependent on the structure of the N-substituent.

Structure-Activity Relationship (SAR) Insights

The N-substituent in benzamide dopamine antagonists often contains a basic nitrogen atom and a specific spatial arrangement of aromatic and lipophilic groups. While N-cyclopentylbenzamide itself lacks a basic nitrogen in the N-substituent, its overall lipophilicity and shape could potentially lead to interactions with other CNS targets.

Preliminary assessment of CNS activity could involve in vivo studies in rodent models to observe effects on locomotor activity, anxiety, or other behavioral parameters. This would be a more advanced stage of investigation following initial in vitro profiling.

Synthesis of N-Cyclopentylbenzamide

For researchers wishing to synthesize N-cyclopentylbenzamide for their studies, a straightforward amidation reaction can be employed.

General Synthesis Route:

A common method involves the reaction of benzoyl chloride with cyclopentylamine in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or tetrahydrofuran. [17] Step-by-Step Procedure:

-

Dissolve cyclopentylamine and a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) and cool the mixture in an ice bath.

-

Slowly add a solution of benzoyl chloride in the same solvent to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure N-cyclopentylbenzamide.

Data Presentation

The following tables are templates for summarizing potential experimental data obtained from the proposed assays.

Table 1: Hypothetical Antifungal Activity of N-Cyclopentylbenzamide

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | 16 |

| Cryptococcus neoformans | 8 |

| Aspergillus fumigatus | 32 |

Table 2: Hypothetical Anticancer Activity of N-Cyclopentylbenzamide (48h incubation)

| Cancer Cell Line | IC50 (µM) |

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 25.0 |

| HCT116 (Colon) | 18.7 |

Table 3: Hypothetical Enzyme Inhibitory Activity of N-Cyclopentylbenzamide

| Enzyme Target | IC50 (µM) |

| Histone Deacetylase 1 (HDAC1) | 5.2 |

| Acetylcholinesterase (AChE) | > 100 |

Conclusion and Future Directions

N-cyclopentylbenzamide represents an under-investigated molecule with significant potential for biological activity, stemming from its benzamide core and N-cyclopentyl substituent. Based on the extensive literature on related compounds, promising avenues for research include the exploration of its antifungal, anticancer, and enzyme inhibitory properties. The experimental protocols detailed in this guide provide a robust framework for initiating such investigations.

Future research should focus on the synthesis of a library of N-cycloalkylbenzamides with varying ring sizes to establish a clear structure-activity relationship. For any confirmed biological activities, subsequent studies should aim to elucidate the precise mechanism of action, identify specific molecular targets, and evaluate the compound's selectivity and potential for further development as a therapeutic agent. The insights gained from such studies will not only shed light on the pharmacological profile of N-cyclopentylbenzamide but also contribute to the broader understanding of how N-substituents modulate the bioactivity of the versatile benzamide scaffold.

References

- BenchChem. (2025). Comparative Efficacy of Substituted Benzamides as Enzyme Inhibitors: A Comprehensive Guide. BenchChem.

- BenchChem. (2025).

-

Clyte Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved February 23, 2026, from [Link]

- Cui, Z., et al. (2016). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Journal of Agricultural and Food Chemistry, 64(1), 193-199.

- Gao, C., et al. (2018). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules, 23(11), 2949.

- Hoepfner, D., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Cell Chemical Biology, 25(3), 331-340.e6.

- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.

- Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(5), 785–792.

- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 631-642.

- Pettersson, I., & Liljefors, T. (1992). Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. Journal of Medicinal Chemistry, 35(13), 2355–2363.

- A Comparative Analysis of N-Substituted Benzamides on Bioactivity: A Guide for Drug Development Professionals. (2025). BenchChem.

- Nishi, T., et al. (1997). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 40(12), 1973-1980.

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280.

- Okoro, U. C., & Adebayo, A. I. (2010). Nucleophilic reaction of cyclopentylamine on phthalimide derivatives: Synthesis and antinociceptive activity of products. African Journal of Pure and Applied Chemistry, 4(9), 194-198.

- Jenner, P., & Marsden, C. D. (1979). The substituted benzamides--a novel class of dopamine antagonists. Life Sciences, 25(6), 479-485.

- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. (2025). BenchChem.

- Ma, Z., & Michailides, T. J. (2005). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule.

- Royal Society of Chemistry. (2014). Protocol for enzyme assays. Royal Society of Chemistry.

- Leopoldo, M., et al. (2018). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience, 12, 91.

- Wiederhold, N. P. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 3(4), 59.

- Robbins, N., et al. (2021). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 65(5), e02479-20.

- Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(11), ofy278.

- Salem State University. (n.d.). Mechanisms of action in antifungal drugs. Agriculture and Agribusiness | Research Starters.

- Sharma, D., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmaceutical Technology, 10(6), 1939-1946.

- Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 19(4), 630–641.

- Espinel-Ingroff, A. (2001). Antifungal Susceptibility Testing. Infectious Disease Clinics of North America, 15(4), 937–960.

- G-Biosciences. (n.d.). Enzyme Analysis. G-Biosciences.

- Sigma-Aldrich. (n.d.). Enzymatic Assay of Trypsin Inhibitor. Sigma-Aldrich.

- Li, M., et al. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 19(5), 5863-5878.

- ChemRxiv. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.

- Beilstein-Institut. (2015). Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction. Beilstein Journal of Organic Chemistry, 11, 1059-1064.

- CN101234978A - N-amino-1,2-cyclopentanediformylimine and preparation method thereof. (2008).

- Royal Society of Chemistry. (2018). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry.

Sources

- 1. clyte.tech [clyte.tech]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]

- 14. Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

N-Cyclopentylbenzamide: A Versatile Scaffold for CNS-Targeted and Kinase-Modulating Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of N-Cyclopentylbenzamide in Medicinal Chemistry

N-Cyclopentylbenzamide, a seemingly simple molecule, has emerged as a privileged scaffold in modern medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of biologically active compounds. Its unique combination of a rigid cyclopentyl group and a versatile benzamide core has proven to be a fruitful starting point for the development of novel therapeutics targeting the central nervous system (CNS) and various protein kinases. This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the strategic application of N-cyclopentylbenzamide in the design and discovery of next-generation drug candidates. We will delve into the synthetic methodologies for its preparation and derivatization, explore the specific influence of the cyclopentyl moiety on pharmacological activity, and highlight its successful implementation in the development of orexin receptor antagonists and kinase inhibitors.

Physicochemical Properties of N-Cyclopentylbenzamide

A foundational understanding of the physicochemical properties of N-cyclopentylbenzamide is essential for its effective utilization in drug design. These properties, summarized in the table below, influence its solubility, permeability, and metabolic stability, all of which are critical parameters in the development of orally bioavailable drugs.

| Property | Value | Source |

| Molecular Formula | C12H15NO | [1] |

| Molecular Weight | 189.25 g/mol | [1] |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Derivatization of N-Cyclopentylbenzamide

The synthesis of N-cyclopentylbenzamide is typically achieved through a straightforward acylation of cyclopentylamine with benzoyl chloride or a benzoic acid derivative. This robust and versatile reaction allows for the facile introduction of various substituents on the benzoyl ring, providing a platform for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of N-Cyclopentylbenzamide

This protocol describes a standard laboratory procedure for the synthesis of N-cyclopentylbenzamide from benzoyl chloride and cyclopentylamine.

Materials:

-

Cyclopentylamine

-

Benzoyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Benzene (or another suitable anhydrous solvent like dichloromethane)

-

Methanol

-

Ethanol

Procedure:

-

Dissolve cyclopentylamine (1.0 equivalent) in anhydrous benzene in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution in an ice bath.

-

Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 40°C. The formation of a white precipitate may be observed.

-

After the addition is complete, continue stirring the mixture for one hour at room temperature.

-

Make the reaction mixture alkaline by the addition of pyridine.

-

Filter the resulting solid under suction and wash with cold water.

-

Recrystallize the crude product from a mixture of methanol and ethanol (1:1 by volume) to obtain pure N-cyclopentylbenzamide as white needles.[2]

Characterization:

The structure and purity of the synthesized N-cyclopentylbenzamide can be confirmed by various analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[1]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.[1]

-

Melting Point Analysis: To assess the purity of the compound.

The Role of the N-Cyclopentyl Group in Modulating Biological Activity

The incorporation of a cyclopentyl group on the amide nitrogen is a deliberate design choice in medicinal chemistry. Compared to smaller or larger cycloalkanes, or linear alkyl chains, the cyclopentyl moiety offers a unique balance of properties:

-

Conformational Rigidity: The five-membered ring restricts the conformational freedom of the amide side chain, which can lead to a more favorable binding orientation with the target protein and an increase in binding affinity.

-

Lipophilicity: The cyclopentyl group increases the lipophilicity of the molecule (as indicated by the XLogP3 value of 2.5), which can enhance its ability to cross cell membranes and the blood-brain barrier, a crucial property for CNS-targeted drugs.[1]

-

Metabolic Stability: The cyclic nature of the cyclopentyl group can confer greater metabolic stability compared to linear alkyl chains, which are more susceptible to enzymatic degradation.

Applications in Drug Discovery: A Scaffold for CNS and Kinase Inhibitors

The N-cyclopentylbenzamide scaffold has been successfully employed in the development of potent and selective inhibitors for two important classes of drug targets: orexin receptors and protein kinases.

N-Cyclopentylbenzamide Derivatives as Orexin Receptor Antagonists

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, plays a critical role in regulating sleep-wake cycles, appetite, and reward pathways.[3] Orexin receptor antagonists have emerged as a promising therapeutic strategy for the treatment of insomnia and other CNS disorders, including psychotic and cognitive disorders.[3][4]

Several patents have disclosed the use of N-cyclopentylbenzamide derivatives as potent and selective orexin receptor antagonists.[4][5] These compounds often feature a substituted benzamide core, where the cyclopentyl group contributes to the overall lipophilicity and conformational rigidity required for effective receptor binding.

N-Cyclopentylbenzamide as a Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. As such, kinase inhibitors represent a major class of modern therapeutics.

While research on N-cyclopentylbenzamide-based kinase inhibitors is still emerging, studies on structurally related N-cyclopropylbenzamides have demonstrated the potential of the N-cycloalkylbenzamide scaffold in this area. For instance, N-cyclopropylbenzamide-benzophenone hybrids have been identified as potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory responses.[1] These findings suggest that the N-cyclopentylbenzamide core can be a valuable starting point for the design of novel kinase inhibitors. The cyclopentyl group can occupy hydrophobic pockets within the kinase active site, while the benzamide portion can be functionalized to form key hydrogen bond interactions.

The table below presents data on the inhibitory activity of some N-cyclopropylbenzamide derivatives, which can serve as a reference for the potential of N-cyclopentylbenzamide analogs.

| Compound | Target Kinase | IC50 (µM) | Source |

| Compound 10g | p38α MAPK | 0.027 | [1] |

Conclusion and Future Perspectives

N-Cyclopentylbenzamide has established itself as a valuable and versatile building block in the landscape of modern drug discovery. Its straightforward synthesis, coupled with the favorable physicochemical and conformational properties imparted by the cyclopentyl group, makes it an attractive starting point for the development of novel therapeutics. The demonstrated success in targeting orexin receptors for CNS disorders and the promising potential in the development of kinase inhibitors highlight the broad applicability of this scaffold.

Future research in this area will likely focus on several key aspects:

-

Expansion of the Chemical Space: The synthesis of novel N-cyclopentylbenzamide derivatives with diverse substitution patterns on the benzoyl ring will continue to be a major focus, enabling the exploration of new biological targets.

-

Structure-Based Drug Design: As more crystal structures of N-cyclopentylbenzamide derivatives in complex with their target proteins become available, structure-based drug design approaches will be instrumental in the rational design of more potent and selective inhibitors.

-

Exploration of New Therapeutic Areas: The inherent properties of the N-cyclopentylbenzamide scaffold may lend themselves to the development of therapeutics for a wider range of diseases beyond CNS disorders and cancer.

References

-

Roecker, A. J., et al. (2014). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS Medicinal Chemistry Letters, 5(9), 1033-1038. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 732343, N-cyclopentylbenzamide. Retrieved from [Link]

- Cox, C. D., et al. (2016). Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders. U.S.

-

Lee, J., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3694-3698. [Link]

-

Roecker, A. J., et al. (2016). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties. Bioorganic & Medicinal Chemistry Letters, 26(1), 226-230. [Link]

-

Shinde, M. V., et al. (2015). Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction. Beilstein Journal of Organic Chemistry, 11, 1060-1067. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-13. [Link]

-

ResearchGate. (n.d.). Assay Results of the Benzamide Derivatives for Orexin Receptor Antagonism. Retrieved from [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

-

Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules, 27(5), 1604. [Link]

-

Marco-Contelles, J., et al. (2004). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 9(4), 237-249. [Link]

-

Norman, M. H. (2016). Substituted cyclopentanes, tetrahydrofurans and pyrrolidines as orexin-1-receptor antagonists for treatment of various CNS disorders (WO2015/055994; WO2015/124932; WO2015/124934). Pharmaceutical Patent Analyst, 5(2), 81-87. [Link]

-

National Tay-Sachs & Allied Diseases Association. (n.d.). Companies Developing NPC Therapies. Retrieved from [Link]

-